molecular formula C29H36ClN5O4S B11492082 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B11492082
M. Wt: 586.1 g/mol
InChI Key: PWJGWNGQYAFLQF-UHFFFAOYSA-N
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Description

1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thioxoimidazolidinone core, followed by the introduction of the chlorophenyl group and the piperidine ring. Key steps include:

    Formation of the thioxoimidazolidinone core: This can be achieved through the reaction of an appropriate amine with a thioisocyanate under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorophenyl isocyanate in the presence of a base to form the desired intermediate.

    Coupling with piperidine: The final step involves the coupling of the intermediate with piperidine-4-carboxylic acid under peptide coupling conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-methoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide
  • 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-ethoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Uniqueness: 1-{3-[3-(4-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide is unique due to the presence of the propoxyphenyl group, which may confer specific biological activities and interactions not seen in similar compounds with different substituents.

Properties

Molecular Formula

C29H36ClN5O4S

Molecular Weight

586.1 g/mol

IUPAC Name

1-[3-[3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C29H36ClN5O4S/c1-2-18-39-24-10-6-22(7-11-24)32-26(36)19-25-28(38)35(23-8-4-21(30)5-9-23)29(40)34(25)15-3-14-33-16-12-20(13-17-33)27(31)37/h4-11,20,25H,2-3,12-19H2,1H3,(H2,31,37)(H,32,36)

InChI Key

PWJGWNGQYAFLQF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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